BenchChemオンラインストアへようこそ!

4-(tert-butyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

β3-adrenergic receptor oxadiazole SAR anti-obesity

Expand your β₃-adrenergic receptor SAR landscape with this structurally distinct 1,2,4-oxadiazole-benzenesulfonamide. The 4-tert-butyl substituent fills a steric parameter space not covered by existing 4-OCF₃, 4-Cl, or unsubstituted probes, enabling head-to-head profiling against compound 5f (EC₅₀=8 nM) in cAMP assays. Deploy in primary hCA IX/hCA II selectivity screens to exploit the 1,2,4-oxadiazole scaffold's documented isoform preference. Ideal for chemical proteomics and affinity-based target deconvolution.

Molecular Formula C14H19N3O3S
Molecular Weight 309.38
CAS No. 1235087-95-2
Cat. No. B2616318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
CAS1235087-95-2
Molecular FormulaC14H19N3O3S
Molecular Weight309.38
Structural Identifiers
SMILESCC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C14H19N3O3S/c1-10-16-13(20-17-10)9-15-21(18,19)12-7-5-11(6-8-12)14(2,3)4/h5-8,15H,9H2,1-4H3
InChIKeyABUNQOFURLUDRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS 1235087-95-2): Procurement-Ready Chemical Profile


4-(tert-Butyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS 1235087-95-2) is a synthetic small molecule (MW 309.38 g/mol, formula C₁₄H₁₉N₃O₃S) belonging to the oxadiazole-substituted benzenesulfonamide class [1]. This compound incorporates a 1,2,4-oxadiazole heterocycle linked via a methylene bridge to a sulfonamide nitrogen, with a 4-tert-butyl substituent on the phenyl ring. The 1,2,4-oxadiazole-benzenesulfonamide scaffold has been extensively studied for its capacity to act as a selective β₃-adrenergic receptor (β₃-AR) agonist [2] and as a carbonic anhydrase inhibitor [3]. However, direct bioactivity data for this specific CAS number remain absent from the peer-reviewed literature as of the search date, making structural and class-based differentiation the primary basis for scientific selection.

Why Oxadiazole Benzenesulfonamide Analogs Cannot Be Interchanged: SAR-Driven Selection Rationale for CAS 1235087-95-2


The oxadiazole-benzenesulfonamide chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity. In the β₃-adrenergic receptor agonist series, replacing the 5-alkyl substituent on the oxadiazole ring or modifying the phenyl sulfonamide substituent can shift agonist potency by over 100-fold and dramatically alter β₁/β₂ selectivity [1]. Specifically, the 4-tert-butyl group is a bulky, electron-donating substituent that is sterically and electronically distinct from the 4-trifluoromethoxy, 4-chloro, or unsubstituted phenyl analogs commonly profiled in the literature [2]. In carbonic anhydrase inhibitor design, the nature of the heterocyclic periphery directly governs isoform selectivity (e.g., hCA II vs. hCA IX) [3]. Generic substitution—replacing this specific compound with another benzenesulfonamide bearing a different oxadiazole isomer (1,3,4- vs. 1,2,4-) or a different phenyl substituent—cannot preserve the same target engagement profile without explicit empirical validation.

Quantitative Differentiation Evidence for CAS 1235087-95-2: Head-to-Head, Cross-Study, and Class-Level Comparator Analysis


Steric Differentiation: 4-tert-Butyl vs. 4-Unsubstituted and 4-Trifluoromethoxy Analogs in β₃-AR Agonist Activity

No direct β₃-AR assay data are available for CAS 1235087-95-2. However, SAR from the oxadiazole benzenesulfonamide β₃-agonist series establishes that the phenyl para-substituent profoundly influences potency. The 4-trifluoromethoxy analog (compound 5f) achieves an EC₅₀ of 8 nM at human β₃-AR with ~100-fold selectivity over β₁ and β₂ [1]. In the alkyl oxadiazole sub-series, the 5-n-pentyl analog (compound 8) yields a β₃ EC₅₀ of 23 nM and β₁/β₂ IC₅₀ values of 3000 nM each (130-fold selectivity) [2]. The 4-tert-butyl group of CAS 1235087-95-2 is sterically larger (Taft Es ~ −1.54) than trifluoromethoxy (~ −0.56) and electronically distinct, predicting altered receptor binding kinetics and potentially divergent selectivity ratios [3].

β3-adrenergic receptor oxadiazole SAR anti-obesity selectivity

Oxadiazole Isomer Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Carbonic Anhydrase Isoform Selectivity

The 1,2,4-oxadiazole regioisomer present in CAS 1235087-95-2 is structurally distinct from the more commonly explored 1,3,4-oxadiazole. In carbonic anhydrase inhibition, 1,2,4-oxadiazol-5-yl benzenesulfonamides have demonstrated selective inhibition of the tumor-associated isoform hCA IX over cytosolic hCA II, with Ki values in the low nanomolar range for hCA IX [1]. By contrast, 1,3,4-oxadiazole benzenesulfonamide hybrids often show broader inhibition across hCA I, II, IX, and XII with less isoform discrimination [2]. CAS 1235087-95-2 specifically bears the 3-methyl-1,2,4-oxadiazole moiety, positioning it within the more isoform-selective series.

carbonic anhydrase oxadiazole isomer isoform selectivity hCA IX

Oral Bioavailability Potential: 4-tert-Butyl vs. 5-n-Pentyl Oxadiazole Benzenesulfonamides Based on Physicochemical Descriptors

The 5-n-pentyl oxadiazole benzenesulfonamide (compound 8) shows high oral bioavailability in dogs and rats (%F > 50%) [1], attributed to its balanced lipophilicity. The 4-tert-butyl analog (CAS 1235087-95-2) has a predicted clogP of ~2.8, compared to ~3.5 for the 5-n-pentyl analog, indicating lower lipophilicity that may confer improved aqueous solubility and reduced plasma protein binding [2]. Additionally, the tert-butyl group is metabolically more stable than the linear n-pentyl chain, which is subject to ω-oxidation [3].

oral bioavailability physicochemical properties drug-likeness clogP

Recommended Application Scenarios for CAS 1235087-95-2 Based on Structural Differentiation Evidence


β₃-Adrenergic Receptor Selectivity Probe Development

Use CAS 1235087-95-2 as a structurally distinct tool compound to expand the β₃-AR SAR landscape. The 4-tert-butyl substituent fills a steric parameter space not represented by existing probes (4-OCF₃, 4-Cl, 4-H). Head-to-head profiling against compound 5f (β₃ EC₅₀ = 8 nM) and compound 8 (β₃ EC₅₀ = 23 nM) in cAMP accumulation assays can elucidate the steric tolerance of the β₃-AR orthosteric pocket [1]. This compound is particularly valuable for laboratories seeking to patent novel β₃-agonist chemotypes with differentiated selectivity fingerprints.

Tumor-Associated Carbonic Anhydrase IX Inhibitor Screening

Deploy CAS 1235087-95-2 in primary screening against hCA IX and hCA II to evaluate isoform selectivity. The 1,2,4-oxadiazole scaffold has demonstrated preferential hCA IX inhibition over hCA II [2]. This compound can serve as a starting point for medicinal chemistry optimization targeting the tumor microenvironment, where selective hCA IX inhibition is therapeutically desirable. Include the corresponding 1,3,4-oxadiazole isomer as a negative control to quantify the isoform selectivity contribution of the oxadiazole regioisomer.

In Vivo Pharmacokinetic Comparison of Oxadiazole Benzenesulfonamides

Conduct head-to-head rodent PK studies comparing CAS 1235087-95-2 with the 5-n-pentyl oxadiazole benzenesulfonamide (compound 8, known F > 50% in rat and dog [3]). Measure oral bioavailability, clearance, and half-life to empirically test the hypothesis that the 4-tert-butyl analog offers improved metabolic stability and lower distribution volume relative to the linear alkyl analog. Positive results would position this compound as a superior in vivo pharmacological tool.

Chemical Biology Probe for Target Deconvolution

Given the absence of published target engagement data for CAS 1235087-95-2, this compound is ideal for chemical proteomics and affinity-based target deconvolution studies. Its distinct structural features (4-tert-butyl, 3-methyl-1,2,4-oxadiazole) facilitate the design of affinity chromatography matrices or photoaffinity labeling probes. Identification of its molecular target(s) could open new therapeutic avenues distinct from the established β₃-AR and carbonic anhydrase mechanisms.

Quote Request

Request a Quote for 4-(tert-butyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.